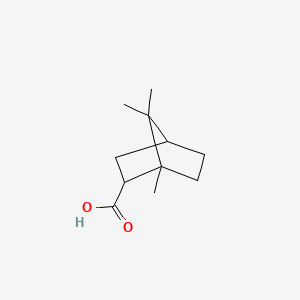
CAMPHANIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Camphanic acid, also known as (1S)-(-)-camphanic acid, is an organic compound with the chemical formula C10H14O4. It is a white crystalline substance derived from camphor. This compound is notable for its chiral properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Camphanic acid can be synthesized through the oxidation of camphor. One common method involves the use of nitric acid as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure the complete conversion of camphor to this compound .
Another synthetic route involves the use of phosphorus pentachloride and camphoric acid. The reaction mixture is heated under reflux, followed by the addition of sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using camphor as the starting material. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions
Camphanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly with nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nitrogen-containing heterocycles, phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various this compound esters and derivatives, which have applications in pharmaceuticals and other industries .
科学研究应用
Camphanic acid has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and stereoisomeric separation.
Biology: Studied for its potential antiviral properties, particularly against influenza and other viruses.
Medicine: Investigated for its role in drug development, especially in the synthesis of antiviral compounds.
作用机制
The mechanism of action of camphanic acid involves its interaction with various molecular targets. In antiviral applications, this compound derivatives interact with viral proteins, inhibiting their function and preventing viral replication . The gem-dimethyl moiety in this compound promotes van der Waals interactions with protein binding sites, enhancing its efficacy .
相似化合物的比较
Similar Compounds
Ketopinic Acid: Shares similar chiral properties and is used in similar applications.
Camphoric Acid: Another derivative of camphor with similar chemical properties.
Borneol Esters: Used in similar chemical reactions and have comparable biological activities.
Uniqueness
Camphanic acid is unique due to its high Curie point and its ability to undergo plastic paraelectric-to-ferroelectric phase transitions. This property makes it valuable in the development of organic plastic ferroelectrics for environmental-friendly refrigeration technologies .
属性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI 键 |
ZURRKVIQUKNLHF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C |
同义词 |
camphanic acid R-Hca cpd S-Hca cpd |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
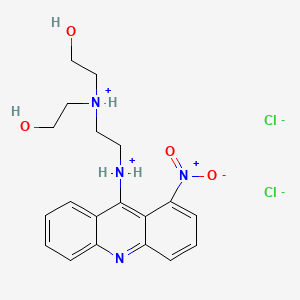
![4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1197173.png)
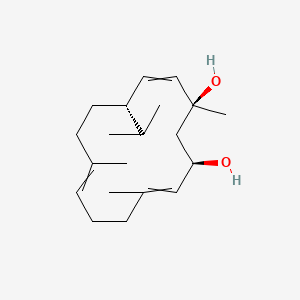
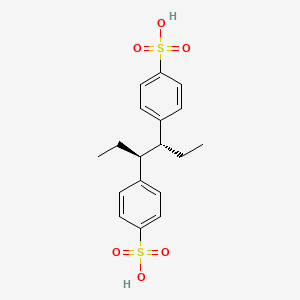
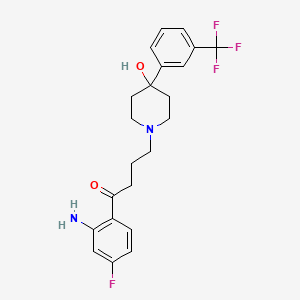
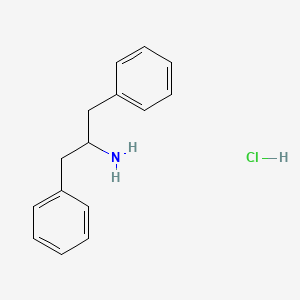
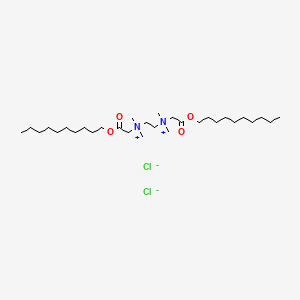


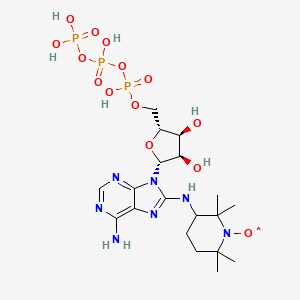
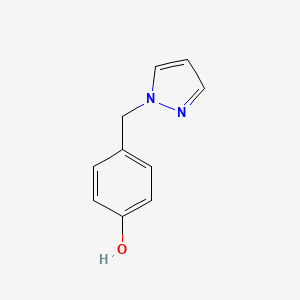
![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)
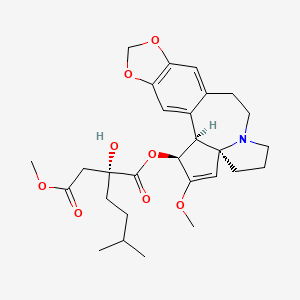
![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)
